1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
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Overview
Description
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound that features a combination of indandiol and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the indandiol core, followed by the introduction of the piperazine moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Indandiol derivatives: Compounds with similar indandiol cores but different substituents.
Piperazine derivatives: Compounds featuring the piperazine moiety with various functional groups.
Uniqueness
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to its specific combination of indandiol and piperazine structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
31888-29-6 |
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Molecular Formula |
C29H34N2O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-14-12-23(13-15-24)31-20-18-30(19-21-31)17-7-16-29(22-8-3-2-4-9-22)27(32)25-10-5-6-11-26(25)28(29)33/h2-6,8-15,27-28,32-33H,7,16-21H2,1H3 |
InChI Key |
QWUZGHCBBPDYAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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